Lower Ligand Density and Refractive Index for Easier Identification and Handling Relative to Unsubstituted COT
The physical properties of n-butylcyclooctatetraene are distinctly different from those of the unsubstituted parent cyclooctatetraene (COT). The n-butyl derivative has a measured density of 0.8876 and a refractive index of 1.5083 . In comparison, cyclooctatetraene has a significantly higher density of 0.9250 g/mL and lacks the characteristic n-Bu group spectroscopic signature [1]. These distinct values are critical for verifying the identity and purity of the ligand upon receiving a shipment, differentiating it from unsubstituted or other alkyl-substituted COT sources through standard laboratory techniques.
| Evidence Dimension | Density at 25°C |
|---|---|
| Target Compound Data | 0.8876 g/mL |
| Comparator Or Baseline | Cyclooctatetraene: 0.9250 g/mL |
| Quantified Difference | A decrease of 0.0374 g/mL (approx. 4.0%) |
| Conditions | Liquid density measured at 25°C. |
Why This Matters
A lower density and distinct refractive index provide a simple, quick in-house quality control check to confirm the identity and purity of the received monosubstituted ligand, preventing costly synthetic failures due to mis-shipment of unsubstituted COT or a different alkyl derivative.
- [1] Wikipedia contributors. Cyclooctatetraene. Wikipedia, The Free Encyclopedia. Retrieved May 11, 2026. View Source
